molecular formula C19H23ClN4 B3127412 N-(4-chlorobenzyl)-4-methyl-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide CAS No. 338414-76-9

N-(4-chlorobenzyl)-4-methyl-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide

Cat. No. B3127412
CAS RN: 338414-76-9
M. Wt: 342.9 g/mol
InChI Key: WUVHARLJALGHSO-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide” is a complex organic molecule. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving ester ethoxycarbonylhydrazones with several primary amines .

Scientific Research Applications

Heterocyclic N-Oxide Derivatives in Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, are known for their versatility in synthetic chemistry and biological importance. These compounds have shown potential in forming metal complexes, designing catalysts, and serving as key intermediates in asymmetric catalysis and synthesis. Significantly, they have applications in medicinal chemistry, demonstrating activities such as anticancer, antibacterial, and anti-inflammatory effects. This highlights the diverse functional potential of pyrazine derivatives in the field of drug development and organic synthesis (Li et al., 2019).

Pyrazine Derivatives as Pharmacological Agents

Pyrazine derivatives have been extensively studied for their pharmacological effects, with several becoming clinically used drugs. These compounds exhibit a wide range of biological activities, including antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, and effects on the cardiovascular and nervous systems. The rapid growth in the investigation of pyrazine-based drugs highlights their potential in contributing to new pharmaceuticals in the future, particularly as inhibitors of protein kinases and β-secretase, which are relevant for antiproliferative therapies and Alzheimer’s disease treatment, respectively (Doležal & Zítko, 2015).

Synthesis and Applications of Pyrazine Scaffolds

Research on pyrazine scaffolds, especially those involving hybrid catalysts, emphasizes the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones and their derivatives. These compounds are key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The use of various catalysts, including organocatalysts, metal catalysts, and green solvents, in the synthesis of these scaffolds illustrates the importance of pyrazine derivatives in developing lead molecules for further pharmacological investigation (Parmar et al., 2023).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-4-methyl-N-phenylpiperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4/c1-23-11-13-24(14-12-23)19(22-18-5-3-2-4-6-18)21-15-16-7-9-17(20)10-8-16/h2-10H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVHARLJALGHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=NCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-methyl-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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